1H-Pyrrolo[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is classified as a pyrrolopyridine derivative, which indicates its structural features that include both pyrrole and pyridine rings. It is primarily recognized for its role as an inhibitor of fibroblast growth factor receptors (FGFRs) and phosphodiesterase 4B (PDE4B), making it a candidate for cancer therapy and anti-inflammatory treatments.
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. It falls under the category of small organic molecules with specific biological activities, particularly in oncology and inflammation-related pathways. The classification of this compound as a selective inhibitor of FGFRs and PDE4B highlights its significance in drug discovery.
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide can be achieved through several methods:
The synthesis often involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve desired outcomes. Analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are employed to monitor the progress of reactions and confirm product identity.
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide features a fused pyrrole and pyridine ring system with a carboxamide functional group. The molecular formula is C10H8N2O, with a molecular weight of approximately 176.18 g/mol.
Key structural data includes:
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide can participate in various chemical reactions:
The mechanism of action for 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide primarily involves its interaction with FGFRs and PDE4B:
Relevant data from studies indicate that modifications to the compound's structure can significantly affect its biological activity and selectivity against different targets .
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide has various scientific applications:
Research continues to optimize this compound's efficacy and safety profiles for clinical applications, making it an important subject in pharmaceutical development .
The emergence of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide as a privileged scaffold in medicinal chemistry represents a convergence of rational drug design and serendipitous discovery. This fused bicyclic system, sometimes termed 7-azaindole-2-carboxamide, occupies a strategic position in heterocyclic chemistry due to its balanced physicochemical properties and versatile target engagement capabilities. Historically, the scaffold gained prominence through systematic scaffold-hopping approaches aimed at optimizing existing pharmacophores while improving drug-like properties. The strategic incorporation of the pyridine nitrogen at the 7-position (rather than the benzene ring of indole) reduces lipophilicity and enhances hydrogen-bonding potential – features that proved crucial for target selectivity and CNS penetration in multiple drug discovery programs [1] [7].
A landmark study demonstrated its application in phosphodiesterase 4B (PDE4B) inhibitor development, where it addressed critical limitations of earlier compounds. Researchers identified that replacing an imidazole core with 1H-pyrrolo[2,3-b]pyridine significantly enhanced PDE4B inhibitory activity (IC₅₀ = 0.48 μM) while mitigating gastrointestinal side effects associated with PDE4D inhibition. Optimization yielded compound 11h (featuring a 3,3-difluoroazetidine carboxamide moiety), which exhibited exceptional PDE4B potency (IC₅₀ = 0.14 μM) and 6-fold selectivity over PDE4D (IC₅₀ = 0.88 μM). This compound significantly inhibited TNF-α release from macrophages exposed to pro-inflammatory stimuli (lipopolysaccharide and Pam3Cys), validating its therapeutic potential for CNS diseases with inflammatory components [1]. Beyond inflammation, the scaffold demonstrated remarkable versatility when researchers discovered potent TNIK (Traf2- and Nck-interacting kinase) inhibitors bearing this core during in-house screening. Several derivatives achieved sub-nanomolar IC₅₀ values against TNIK – a key regulator of the Wnt signaling pathway implicated in colorectal cancer – and showed concentration-dependent inhibition of IL-2 secretion, suggesting immunomodulatory applications [2].
Table 1: Key Pharmacological Applications of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives
Compound Reference | Primary Target | Biological Activity | Key Metrics |
---|---|---|---|
11h [1] | PDE4B | Anti-inflammatory | PDE4B IC₅₀ = 0.14 µM; PDE4D IC₅₀ = 0.88 µM; >6-fold selectivity; Significant TNF-α inhibition |
Unspecified lead [2] | TNIK | Anticancer/Immunomodulatory | IC₅₀ < 1 nM; Concentration-dependent IL-2 inhibition |
4h [4] | FGFR1-3 | Anticancer | FGFR1 IC₅₀ = 7 nM; FGFR2 IC₅₀ = 9 nM; FGFR3 IC₅₀ = 25 nM; Inhibited 4T1 cell proliferation, migration, invasion |
The scaffold's drug discovery value was further cemented in oncology programs targeting fibroblast growth factor receptors (FGFRs). Derivative 4h demonstrated potent pan-FGFR inhibition (FGFR1 IC₅₀ = 7 nM, FGFR2 IC₅₀ = 9 nM, FGFR3 IC₅₀ = 25 nM) with marked selectivity over FGFR4 (IC₅₀ = 712 nM). This compound inhibited breast cancer (4T1) cell proliferation, induced apoptosis, and suppressed migration and invasion in vitro, establishing the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide framework as a viable starting point for kinase-directed anticancer agents [4]. These collective achievements underscore the scaffold's transition from a structural curiosity to a validated pharmacophore with diverse therapeutic applications.
The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold exemplifies the strategic application of bioisosteric principles in modern drug design. Its core structure serves as a successful bioisostere for several established heterocycles, particularly indole-2-carboxamides and other nitrogen-rich bicyclic systems. The key advantage lies in the electronic redistribution caused by the "aza-swap" (replacement of C-H with N): The pyridine nitrogen significantly reduces electron density across the system compared to indole, lowering the scaffold's pKa and enhancing metabolic stability. Simultaneously, it introduces an additional hydrogen-bond acceptor site critical for target engagement while maintaining the planarity required for π-π stacking interactions in hydrophobic binding pockets [5] [7].
Specific structural modifications to the carboxamide moiety dramatically influence potency, selectivity, and physicochemical properties:
Table 2: Impact of Carboxamide Modifications on PDE4B Inhibition [1]
Compound | R1 Group | PDE4B IC₅₀ (µM) | PDE4D % Inhibition at 10 µM | Selectivity (PDE4B/D) |
---|---|---|---|---|
11b | NH-cyclobutyl | >1.0 | <50% | Selective |
11f | Azetidin-1-yl | 0.11 | 99% (IC₅₀ = 0.45 µM) | ~4-fold |
11g | 3-Fluoroazetidin-1-yl | 0.23 | 77% | ~2-fold* |
11h | 3,3-Difluoroazetidin-1-yl | 0.14 | ~60% (IC₅₀ = 0.88 µM) | 6-fold |
11i | 3-(Trifluoromethyl)azetidin-1-yl | 0.43 | ~50% (IC₅₀ ~0.86 µM) | ~2-fold |
11n | Spiro[cyclopropane-1,3'-pyrrolidin]-1'-yl | >1.0 | <50% | Selective |
*Estimated from % inhibition data
Beyond the carboxamide, substitutions on the pyrrolopyridine core profoundly influence biological activity:
The scaffold's bioisosteric versatility extends to replacing entire ring systems. In PDE4 programs, pyrrolo[2,3-b]pyridine (7) outperformed pyrazolo[1,5-a]pyridine (2, 5-fold less potent), thieno[2,3-b]pyrazine (3, inactive), benzo[d]imidazole (4, 3-fold less potent), and N-methylated pyrrolo[3,2-b]pyridine (6, inactive). This sensitivity to nitrogen positioning underscores the critical role of hydrogen-bonding geometry and dipole alignment in PDE4B inhibition [1]. Collectively, these structural investigations establish 1H-pyrrolo[2,3-b]pyridine-2-carboxamide as a highly tunable platform for addressing diverse therapeutic targets through rational bioisosteric design.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0